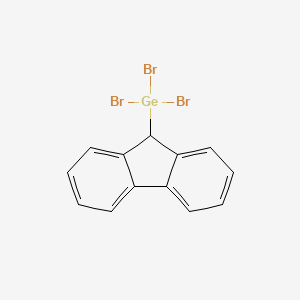
Tribromo(9H-fluoren-9-YL)germane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tribromo(9H-fluoren-9-YL)germane is a chemical compound with the molecular formula C13H9Br3Ge It consists of a fluorene moiety bonded to a germanium atom, which is further substituted with three bromine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tribromo(9H-fluoren-9-YL)germane typically involves the reaction of 9H-fluorene with germanium tetrachloride (GeCl4) in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS). The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) under controlled temperature conditions to ensure the selective formation of the tribromo derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Tribromo(9H-fluoren-9-YL)germane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The germanium center can undergo oxidation to form higher oxidation state compounds or reduction to form lower oxidation state species.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically carried out in polar solvents like ethanol or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Formation of substituted fluorenylgermanes.
Oxidation Reactions: Formation of germanium oxides.
Reduction Reactions: Formation of lower oxidation state germanium compounds.
Applications De Recherche Scientifique
Tribromo(9H-fluoren-9-YL)germane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of organogermanium compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in medicinal chemistry for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials, including semiconductors and optoelectronic devices.
Mécanisme D'action
The mechanism of action of Tribromo(9H-fluoren-9-YL)germane involves its interaction with various molecular targets and pathways. The bromine atoms and the germanium center play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. Additionally, its ability to undergo redox reactions allows it to participate in electron transfer processes, which can influence its activity in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibromo(9H-fluoren-9-YL)germane: Similar structure but with two bromine atoms instead of three.
Tribromo(9H-fluoren-9-YL)silane: Similar structure but with a silicon atom instead of germanium.
Tribromo(9H-fluoren-9-YL)tin: Similar structure but with a tin atom instead of germanium.
Uniqueness
Tribromo(9H-fluoren-9-YL)germane is unique due to the presence of the germanium atom, which imparts distinct chemical properties compared to its silicon and tin analogs
Propriétés
Numéro CAS |
194018-37-6 |
|---|---|
Formule moléculaire |
C13H9Br3Ge |
Poids moléculaire |
477.6 g/mol |
Nom IUPAC |
tribromo(9H-fluoren-9-yl)germane |
InChI |
InChI=1S/C13H9Br3Ge/c14-17(15,16)13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13H |
Clé InChI |
UVDCKGXWBNTFAE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)[Ge](Br)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


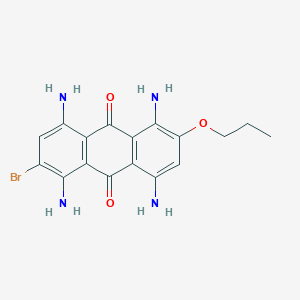
![6'-Methyl-[2,2'-bipyridine]-6-carbaldehyde](/img/structure/B15251041.png)
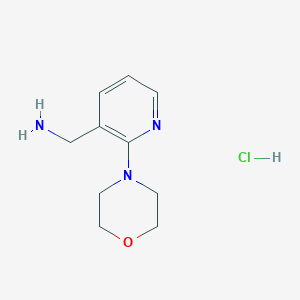
![2,8-Bis[bis(4-methylphenyl)amino]indeno[1,2-b]fluorene-6,12-dione](/img/structure/B15251060.png)
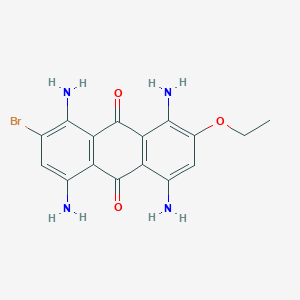

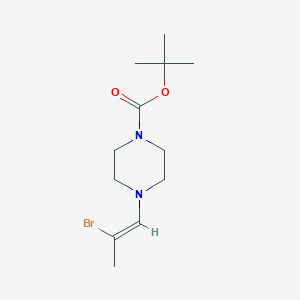

![2,3,5,6-tetrahydrofuro[3,2-f][1]benzofuran](/img/structure/B15251083.png)
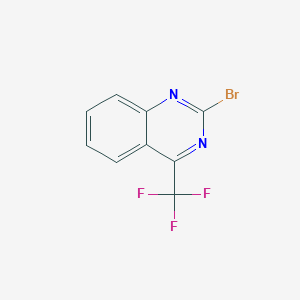
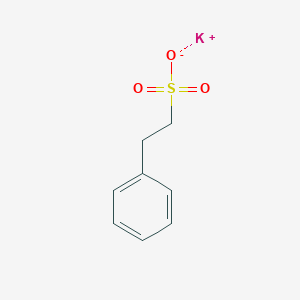
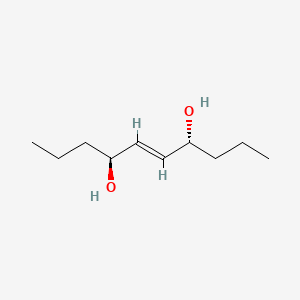
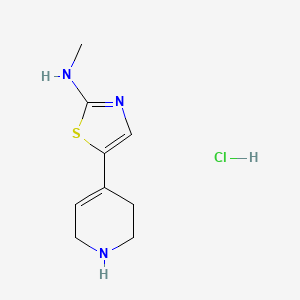
![2-([2,4'-Bipyridin]-3-yl)acetonitrile](/img/structure/B15251120.png)
